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  • Product: 1-benzyl-5,6-dimethoxy-1H-indazole
  • CAS: 1513040-86-2

Core Science & Biosynthesis

Foundational

1-benzyl-5,6-dimethoxy-1H-indazole CAS 1513040-86-2 properties

CAS: 1513040-86-2 Class: Privileged Heterocyclic Scaffold / Medicinal Chemistry Building Block Executive Summary 1-benzyl-5,6-dimethoxy-1H-indazole (CAS 1513040-86-2) represents a high-value "privileged scaffold" in mode...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1513040-86-2 Class: Privileged Heterocyclic Scaffold / Medicinal Chemistry Building Block

Executive Summary

1-benzyl-5,6-dimethoxy-1H-indazole (CAS 1513040-86-2) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines an electron-rich indazole core (functionalized with methoxy groups at positions 5 and 6) with a lipophilic benzyl moiety at the N1 position.

This specific architecture serves as a critical intermediate in the synthesis of bioactive agents targeting protein kinases (VEGFR, PDGFR) , Hsp90 , and inflammatory pathways (MCP-1 inhibition) . Its utility lies in the electronic activation provided by the 5,6-dimethoxy pattern, which facilitates C3-selective functionalization, allowing researchers to rapidly generate diverse libraries of bioactive molecules.

Key Application Areas:

  • Kinase Inhibition: Precursor for ATP-competitive inhibitors (mimicking the adenine ring).

  • Anti-inflammatory Agents: Structural analog to Bindarit and Benzydamine derivatives.

  • Male Contraceptives: Scaffold homology with Gamendazole derivatives.

Physicochemical Architecture

The molecule exhibits a distinct lipophilic profile due to the N1-benzyl group, balanced by the polarizability of the dimethoxy-substituted indazole system.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₆H₁₆N₂O₂Core stoichiometry
Molecular Weight 268.31 g/mol Fragment-like (Rule of 5 compliant)
LogP (Calc) ~3.2 – 3.5High membrane permeability; requires organic cosolvents for assay
H-Bond Acceptors 3 (N2, 2x OMe)Interaction points for kinase hinge regions
H-Bond Donors 0N1 is substituted; no labile protons
Electronic State Electron-Rich5,6-OMe groups activate the C3 position for electrophilic attack
Solubility Low (Water); High (DMSO, DCM)Standard handling requires DMSO stock solutions (10-20 mM)

Synthetic Routes & Regioselectivity (Critical Protocol)

A major challenge in working with this scaffold is the N1 vs. N2 regioselectivity during the benzylation of the parent 5,6-dimethoxyindazole. The N1-isomer (thermodynamically favored) is the desired target for CAS 1513040-86-2, but kinetic control often yields the N2-isomer.

Workflow Visualization: Regioselective Synthesis

The following diagram illustrates the critical decision points in synthesizing and isolating the correct isomer.

IndazoleSynthesis Start 5,6-Dimethoxy-1H-indazole (Parent Core) Reaction Nucleophilic Substitution (DMF, 60°C) Start->Reaction Reagents Benzyl Bromide + Base (Cs2CO3 or NaH) Reagents->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Separation Column Chromatography (Hexane:EtOAc) Mixture->Separation Target N1-Benzyl Isomer (CAS 1513040-86-2) Thermodynamic Product Separation->Target Less Polar (Elutes 1st) Byproduct N2-Benzyl Isomer Kinetic Byproduct Separation->Byproduct More Polar (Elutes 2nd)

Figure 1: Synthetic workflow distinguishing the N1-alkylation pathway (Target) from the N2-byproduct.

Detailed Protocol: Synthesis & Verification

Objective: Synthesis of 1-benzyl-5,6-dimethoxy-1H-indazole with >95% isomeric purity.

  • Reaction Setup:

    • Dissolve 5,6-dimethoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to promote thermodynamic equilibration (favoring N1). Note: Using NaH often increases N2 formation due to rapid irreversible kinetics.

    • Add Benzyl Bromide (1.1 eq) dropwise at 0°C, then warm to 60°C. Stir for 4-6 hours.

  • Work-up:

    • Quench with water; extract with Ethyl Acetate (3x). Wash organic layer with LiCl solution (to remove DMF).

  • Purification (The Critical Step):

    • The N1-isomer (Target) is generally less polar than the N2-isomer.

    • Perform Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (start 90:10, ramp to 70:30).

    • Validation: The N1-isomer typically elutes first.

  • NMR Validation (Self-Validating Step):

    • N1-Isomer (Target): Look for the benzylic CH₂ singlet around δ 5.5 ppm . The C3-H proton usually appears as a singlet around δ 7.9 - 8.0 ppm .

    • N2-Isomer (Byproduct): The benzylic CH₂ often shifts slightly downfield, and the C3-H proton signal shifts significantly due to the loss of aromaticity in the pyrazole ring.

Downstream Applications: C3-Functionalization

Once CAS 1513040-86-2 is secured, it serves as a "masked" nucleophile. The C3 position is the primary vector for drug design.

Mechanism of Action: C3-Lithiation / Halogenation

The electron-donating methoxy groups at C5/C6 increase the electron density of the ring, making C3 susceptible to electrophilic halogenation (e.g., with NIS) or direct lithiation.

Protocol: C3-Iodination (Gateway to Suzuki Coupling)

  • Reagents: 1-benzyl-5,6-dimethoxy-1H-indazole (1 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at RT for 2 hours. The reaction is usually clean due to the activation of the ring.

  • Result: 1-benzyl-3-iodo-5,6-dimethoxy-1H-indazole.

  • Application: This intermediate can now undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids to create Kinase Inhibitor Libraries .

Biological Relevance & Mechanism[1]

This scaffold is rarely the final drug but rather the pharmacophore anchor.

Signaling Pathway Interaction

The 5,6-dimethoxy-indazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.

BiologicalMechanism Scaffold 1-Benzyl-5,6-dimethoxy-1H-indazole Binding ATP-Binding Pocket Entry Scaffold->Binding Interaction H-Bonding (Hinge Region) Hydrophobic Interaction (Benzyl Tail) Binding->Interaction Target1 VEGFR/PDGFR Inhibition (Anti-Angiogenesis) Interaction->Target1 Target2 Hsp90 Inhibition (Protein Folding Blockade) Interaction->Target2

Figure 2: Pharmacological logic of the indazole scaffold in kinase and chaperone inhibition.

Therapeutic Context[2][3][4][5][6]
  • Oncology: The 1-benzyl group occupies the hydrophobic "back pocket" of kinase enzymes (Gatekeeper residue interaction), while the dimethoxy motif forms hydrogen bonds with the hinge region.

  • Inflammation: Analogs of this structure inhibit the MCP-1 (Monocyte Chemoattractant Protein-1) pathway, reducing leukocyte migration in autoimmune conditions.

References

  • Indazole Synthesis & Regiochemistry: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1] Source:Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Biological Activity (Kinase Inhibition): Title: Indazole derivatives as potent multi-targeted kinase inhibitors: Synthesis, biological evaluation and molecular docking studies. Source:Bioorganic & Medicinal Chemistry, 2018.[1] URL:[Link]

  • Scaffold Utility (General Indazoles): Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][1][3][4] Source:RSC Medicinal Chemistry, 2025.[3] URL:[Link]

  • Synthethic Methodology (C3 Functionalization): Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[1][4] Source:Journal of Organic Chemistry (via NIH Repository). URL:[Link]

Sources

Exploratory

Technical Guide: 5,6-Dimethoxy-1-benzylindazole – Scaffold Synthesis and Structural Characterization

Topic: 5,6-dimethoxy-1-benzylindazole chemical structure and molecular weight Content Type: In-depth technical guide. Executive Summary 5,6-dimethoxy-1-benzylindazole (C₁₆H₁₆N₂O₂) is a bicyclic heteroaromatic pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-dimethoxy-1-benzylindazole chemical structure and molecular weight Content Type: In-depth technical guide.

Executive Summary

5,6-dimethoxy-1-benzylindazole (C₁₆H₁₆N₂O₂) is a bicyclic heteroaromatic pharmacophore characterized by an indazole core substituted with electron-donating methoxy groups at the 5 and 6 positions and a lipophilic benzyl moiety at the N1 nitrogen. This scaffold serves as a critical bioisostere to 1-benzyl-5,6-dimethoxybenzimidazole and is frequently utilized in medicinal chemistry to modulate solubility, metabolic stability, and target affinity in kinase inhibitors and neuroprotective agents.

This guide provides a rigorous analysis of the chemical structure, molecular weight calculations, synthetic pathways (focusing on N1 vs. N2 regioselectivity), and characterization protocols for researchers in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5]

The precise identification of 5,6-dimethoxy-1-benzylindazole requires differentiation from its N2-isomer and its benzimidazole analogs.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 1-Benzyl-5,6-dimethoxy-1H-indazoleN1-isomer (Thermodynamic product)
CAS Registry Number 1513040-86-2 Specific to the 1-benzyl isomer
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol Monoisotopic Mass: 268.1212
Core Scaffold 1H-IndazoleBioisostere of Benzimidazole/Indole
Substituents 5,6-Dimethoxy; 1-BenzylElectron-rich aromatic system
Calculated LogP ~3.2 - 3.5Lipophilic due to benzyl group
H-Bond Acceptors 3N2, 5-OMe, 6-OMe
H-Bond Donors 0No free NH or OH
Molecular Weight Calculation Breakdown

The molecular weight is derived from standard atomic weights:

  • Carbon (16 × 12.011): 192.176

  • Hydrogen (16 × 1.008): 16.128

  • Nitrogen (2 × 14.007): 28.014

  • Oxygen (2 × 15.999): 31.998

  • Total: 268.316 g/mol

Structural Analysis & Regiochemistry

The synthesis of 1-benzylindazoles involves the alkylation of the parent indazole. A critical challenge in this workflow is controlling regioselectivity between the N1 and N2 positions.

Regioselectivity Logic

Indazoles exist in a tautomeric equilibrium (


). Alkylation can occur at either nitrogen:
  • N1-Alkylation (Target): Generally thermodynamically favored due to the preservation of the benzenoid structure in the fused ring system.

  • N2-Alkylation (Impurity): Often the kinetic product, leading to a quinoid-like resonance structure which is less stable.

The electronic effect of the 5,6-dimethoxy groups increases electron density on the ring, potentially enhancing nucleophilicity but also influencing the N1/N2 ratio based on steric hindrance.

Visualization: Regioselective Synthesis Pathway

SynthesisPath Start 5,6-Dimethoxy-1H-indazole (Precursor) TS Transition State (Ambident Nucleophile) Start->TS Deprotonation Reagents Benzyl Bromide (BnBr) Base (Cs2CO3 or NaH) Solvent (DMF) Reagents->TS Prod1 PRODUCT (Major) 1-Benzyl-5,6-dimethoxyindazole (Thermodynamic) TS->Prod1 N1 Attack (Favored by Cs2CO3) Prod2 IMPURITY (Minor) 2-Benzyl-5,6-dimethoxyindazole (Kinetic) TS->Prod2 N2 Attack

Caption: Figure 1. Regioselective alkylation of 5,6-dimethoxyindazole. N1-benzylation is favored under thermodynamic control.

Experimental Synthesis Protocol

Objective: Synthesize 5,6-dimethoxy-1-benzylindazole with >95% regioselectivity for the N1 isomer.

Reagents
  • Precursor: 5,6-dimethoxy-1H-indazole (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred for N1 selectivity.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 5,6-dimethoxy-1H-indazole in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the indazolyl anion.

  • Alkylation: Add benzyl bromide dropwise via syringe to the stirring suspension.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Note: The N1 isomer typically has a higher Rf (less polar) than the N2 isomer on silica gel.

  • Work-up: Quench with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Elution Order: The target 1-benzyl isomer usually elutes after the bis-alkylated impurities but before the N2 isomer in many solvent systems (though polarity can vary; confirmation by NOE is mandatory).

Structural Characterization & Validation

To confirm the structure and distinguish it from the N2-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Benzyl Methylene (-CH₂-): A sharp singlet typically around 5.45 – 5.55 ppm .

    • Differentiation: In N2-isomers, this peak often shifts slightly downfield or appears as a different pattern if restricted rotation exists.

  • Indazole C3-H: A singlet around 7.90 – 8.00 ppm . This proton is diagnostic for the indazole ring system.

  • Methoxy Groups: Two singlets around 3.90 – 3.98 ppm (6H total).

  • Aromatic Region: Multiplets for the benzyl phenyl ring (7.20–7.40 ppm) and singlets for H-4 and H-7 of the indazole core (approx 6.80 – 7.10 ppm).

NOE (Nuclear Overhauser Effect) Validation

To definitively prove N1-substitution:

  • Irradiate the Benzyl -CH₂- protons.

  • Positive NOE: You should observe enhancement of the H-7 proton signal (the proton on the benzene ring of the indazole closest to N1).

  • Negative NOE (N2 Isomer): If N2-substituted, irradiation of the benzyl CH₂ would show enhancement of the H-3 proton.

Visualization: Structural Logic & NOE Interactions

StructureLogic cluster_valid Validation Logic N1 N1 Nitrogen (Alkylation Site) Benzyl Benzyl Group (CH2-Ph) N1->Benzyl Covalent Bond H7 Proton H-7 (Peri-position) Benzyl->H7 Strong NOE Signal (Proves N1 Regiochem) H3 Proton H-3 (Imine-like) Benzyl->H3 No NOE (Distance > 5Å) Methoxy 5,6-Dimethoxy (Electron Donors) Methoxy->H7 Electronic Shielding

Caption: Figure 2. Structural validation logic. NOE interaction between Benzyl-CH₂ and H-7 confirms N1-alkylation.

References

  • ChemSrc. (2025).[1] 1-Benzyl-5,6-dimethoxyindazole - CAS 1513040-86-2.[1][2] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles and Indazoles. Retrieved from [Link]

  • MDPI Molecules. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. (Bioisostere comparison). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: The 1-Benzyl-5,6-Dimethoxy-1H-Indazole Scaffold

Synthesis, Regiocontrol, and Pharmacological Versatility Executive Summary: The Veratrole-Indazole Hybrid The 1-benzyl-5,6-dimethoxy-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Regiocontrol, and Pharmacological Versatility

Executive Summary: The Veratrole-Indazole Hybrid

The 1-benzyl-5,6-dimethoxy-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, merging the lipophilic anchorage of the benzyl moiety with the electronic richness of the 5,6-dimethoxy (veratrole-like) core. While the indazole ring itself is a bioisostere of indole and purine, the specific addition of electron-donating methoxy groups at positions 5 and 6 creates a unique electrostatic profile. This modification significantly enhances affinity for hydrophobic pockets in targets such as tubulin (colchicine site) and Sertoli cell junctional proteins , making it a critical intermediate in the development of non-hormonal male contraceptives (Gamendazole analogues) and anti-mitotic agents.

This guide provides a rigorous technical overview of the synthesis, specifically addressing the challenge of N1-regioselective alkylation , and details the pharmacological rationale for this chemotype.

Synthetic Architecture & Regiocontrol

The primary bottleneck in synthesizing 1-benzyl-1H-indazoles is the annular tautomerism of the indazole ring, which possesses two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often yields a mixture of regioisomers, requiring tedious chromatographic separation.

2.1 The Regioselectivity Challenge
  • N1-Alkylation (Thermodynamic): Generally favored due to the preservation of the benzenoid structure in the fused ring system.

  • N2-Alkylation (Kinetic): Often competes due to the high electron density at N2, especially in the presence of electron-donating groups (EDGs) like 5,6-dimethoxy, which increase the nucleophilicity of the pyrazole ring.

2.2 Optimized Protocol: N1-Selective Benzylation

To achieve >95% N1-selectivity for the 5,6-dimethoxy derivative, we utilize a protocol leveraging the sodium cation coordination effect in non-polar aprotic solvents, favoring the thermodynamic product.

Reagents:

  • Substrate: 5,6-dimethoxy-1H-indazole[1]

  • Base: Sodium Hydride (NaH, 60% dispersion)[2]

  • Solvent: Anhydrous THF (Critical: Avoid DMF if N1 selectivity is paramount; DMF promotes loose ion pairs and increases N2 attack).

  • Electrophile: Benzyl bromide.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend 5,6-dimethoxy-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[2]

  • Deprotonation: Add NaH (1.2 eq) portion-wise.[2] Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete formation of the sodium indazolide salt.

    • Mechanistic Insight: The Na⁺ ion coordinates tightly with N2 and the C3-substituent (if present), or simply shields N2, sterically and electrostatically directing the electrophile to N1.

  • Alkylation: Re-cool to 0°C. Add Benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). N1 product typically has a higher R_f than N2.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from EtOH is often sufficient due to the high regioselectivity. If necessary, flash chromatography (SiO₂) eluting with a gradient of Hexanes:EtOAc.

2.3 Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing N1 vs. N2 isomers.

SynthesisLogic Start 5,6-Dimethoxy-1H-Indazole BaseChoice Base/Solvent Selection Start->BaseChoice PathN1 NaH / THF (Tight Ion Pair) BaseChoice->PathN1 High Selectivity PathN2 Cs2CO3 / DMF (Loose Ion Pair) BaseChoice->PathN2 Mixed/N2 Favored ProdN1 N1-Benzyl Isomer (Thermodynamic) Target Scaffold PathN1->ProdN1 Major (>95%) ProdN2 N2-Benzyl Isomer (Kinetic) Minor Byproduct PathN1->ProdN2 Trace PathN2->ProdN1 PathN2->ProdN2 Increased Yield

Caption: Regioselective control strategy. NaH/THF conditions favor the N1-isomer required for Gamendazole-like activity.

Structural Validation (Self-Validating System)

Distinguishing N1 from N2 isomers is critical. Do not rely solely on melting point. Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR for definitive proof.

FeatureN1-Benzyl Isomer (Target)N2-Benzyl Isomer (Impurity)
¹H NMR (Benzylic CH₂) Typically 5.4 – 5.6 ppm Typically 5.6 – 5.8 ppm (Deshielded)
¹³C NMR (Benzylic C) ~50-53 ppm ~56-59 ppm
NOESY Interaction Strong correlation between Benzyl-CH₂ and H-7 (Indazole ring).Strong correlation between Benzyl-CH₂ and H-3 .
C3-H Shift ~8.0 ppm~8.3 - 8.5 ppm (Deshielded)

Note: The 5,6-dimethoxy substitution pushes the H-4 and H-7 signals upfield compared to unsubstituted indazole, but the spatial NOE correlations remain the gold standard for assignment.

Pharmacological Applications

The 1-benzyl-5,6-dimethoxy-1H-indazole scaffold is a versatile template, primarily serving as a bioisostere for the Lonidamine/Gamendazole class of compounds.

4.1 Male Contraception (Gamendazole Analogues)

While Gamendazole utilizes a 2,4-dichlorobenzyl group, the 5,6-dimethoxy variants are explored to improve oral bioavailability and reduce potential toxicity associated with halogenated metabolites.

  • Mechanism: These compounds disrupt the apical ectoplasmic specialization (ES) in Sertoli cells.[3][4]

  • Target: They inhibit Hsp90AB1 (Heat Shock Protein 90) and eEF1A1 (Elongation Factor 1A1), leading to the premature release of spermatids (infertility) without affecting hormonal balance (LH/FSH).[3]

4.2 Anti-Cancer (Tubulin Inhibition)

The 5,6-dimethoxy motif structurally mimics the A-ring of Colchicine and Combretastatin A-4 .

  • Activity: 1-Benzyl-5,6-dimethoxyindazoles bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. This induces G2/M phase cell cycle arrest and apoptosis in multidrug-resistant cancer lines.

4.3 Biological Mechanism Visualization

The following diagram details the signaling pathway for the contraceptive efficacy of this scaffold.

Mechanism cluster_cell Sertoli Cell Mechanism Compound 1-Benzyl-5,6-dimethoxy-indazole (Ligand) Target Target Binding: Hsp90AB1 & eEF1A1 Compound->Target Inhibits Actin Actin Cytoskeleton Destabilization Target->Actin Disrupts Bundling Sertoli Sertoli Cell Cytoplasm Junction Apical Ectoplasmic Specialization (ES) Loss Actin->Junction Compromises Integrity Result Premature Spermatid Release (Reversible Infertility) Junction->Result Induces

Caption: Mechanism of action for Indazole-based antispermatogenic agents targeting Sertoli cell junctions.

References
  • Keating, J. et al. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[5][6][7][8][9] Beilstein Journal of Organic Chemistry. Link

  • Tash, J. S. et al. (2008).[10] A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose.[3][10] Biology of Reproduction.[10] Link

  • Luo, G. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Link

  • Mokhtari, B. et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[2][4][5][7][10][11][12][13][14][15][16][17] Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis.Link

Sources

Exploratory

The 5,6-Dimethoxyindazole Core: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Nucleus In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Nucleus

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and therapeutic relevance.[1][2][3] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, serves as the foundational core for a multitude of bioactive molecules, including several FDA-approved drugs.[4] Its significance is particularly pronounced in oncology, with indazole-based agents like pazopanib and axitinib demonstrating potent anti-cancer activity.[1] The indazole core's utility extends across various therapeutic areas, with derivatives exhibiting anti-inflammatory, antibacterial, anti-HIV, and antihypertensive properties.[2][5]

This in-depth guide focuses on a specifically functionalized variant: the 5,6-dimethoxyindazole core. The strategic placement of these methoxy groups significantly influences the molecule's electronic properties and metabolic stability, making it a highly sought-after building block in contemporary drug design. We will explore the synthetic intricacies, chemical reactivity, and diverse applications of this valuable heterocyclic motif, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Synthesis of the 5,6-Dimethoxyindazole Core: Navigating the Synthetic Landscape

The construction of the 5,6-dimethoxyindazole core can be approached through several synthetic avenues, each with its own set of advantages and considerations. A common and effective strategy commences with appropriately substituted benzene derivatives, which are then subjected to cyclization to form the bicyclic indazole system.[4]

A prevalent precursor for this synthesis is 5,6-dimethoxy-1-indanone.[6][7] The synthesis of this key intermediate itself has been a subject of optimization to improve yield and industrial feasibility.[7] One reported method involves the use of 3,4-dimethoxybenzaldehyde as a cost-effective starting material.[8]

Illustrative Synthetic Pathway: From Indanone to Indazole

The conversion of 5,6-dimethoxy-1-indanone to the indazole core represents a critical transformation. While specific, detailed protocols for the direct conversion of 5,6-dimethoxy-1-indanone to 5,6-dimethoxyindazole are not extensively detailed in the provided search results, the general principles of indazole synthesis from cyclic ketones can be applied. A conceptual workflow is outlined below:

G A 5,6-Dimethoxy-1-indanone C Condensation A->C Reagent B Hydrazine or Substituted Hydrazine B->C Reagent D Cyclization/Dehydration C->D Intermediate Formation E 5,6-Dimethoxyindazole D->E Product Formation

Caption: Conceptual workflow for the synthesis of 5,6-dimethoxyindazole.

Chemical Reactivity and Functionalization: Expanding Chemical Space

The true power of the 5,6-dimethoxyindazole core lies in its amenability to further functionalization. The indazole ring possesses two nitrogen atoms, N1 and N2, which can be selectively alkylated to generate distinct regioisomers with potentially different biological activities.[9] The regioselectivity of N-alkylation is a critical aspect of synthesis design and can be influenced by the choice of base, solvent, and the nature of the alkylating agent.[9]

N-Alkylation: A Gateway to Diversity

The alkylation of the indazole nitrogen is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. For instance, in the synthesis of many bioactive molecules, a methyl group is introduced at the N2 position.[10][11]

  • N1 vs. N2 Selectivity: The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer.[9] However, kinetic factors and reaction conditions can be manipulated to favor the formation of the N2-alkylated product.[12] For example, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for achieving high N1 regioselectivity.[9] Conversely, other conditions can be employed to favor N2 alkylation.[12]

Protocol: A General Procedure for N-Alkylation of an Indazole Core

The following protocol is a generalized representation of an N-alkylation reaction and should be optimized for specific substrates and desired outcomes.

Materials:

  • Substituted Indazole

  • Alkylating Agent (e.g., methyl iodide, dimethyl sulfate, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous Solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the indazole in an anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the resulting mixture for a specified time to allow for the formation of the indazole anion.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at a specific temperature (ranging from room temperature to elevated temperatures) while monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired N-alkylated indazole regioisomer(s).

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The 5,6-dimethoxyindazole core is a key component in a variety of therapeutic agents, demonstrating its broad applicability in drug discovery.

Oncology: A Cornerstone in Cancer Therapy

Indazole derivatives are well-established as potent anti-cancer agents.[1][2][5] They often function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[13]

  • Pazopanib: While pazopanib itself does not contain the 5,6-dimethoxy substitution, its synthesis often involves intermediates derived from 3-methyl-6-nitro-1H-indazole, highlighting the importance of the broader indazole scaffold in the development of kinase inhibitors.[10][11][14][15][16] The principles of functionalizing the indazole core are directly applicable to the synthesis of pazopanib and other related kinase inhibitors.

Neurological Disorders: Modulating Dopamine Receptors

Derivatives of 5,6-dimethoxy-2-aminoindan have been investigated as selective dopamine D3 receptor antagonists with potential applications in the treatment of psychosis.[8] While not a direct indazole analog, the 5,6-dimethoxy substitution pattern on an aromatic ring is a shared feature, suggesting the potential for 5,6-dimethoxyindazole derivatives to be explored for their effects on dopamine receptors and other central nervous system targets.

Other Therapeutic Areas

The versatility of the indazole scaffold suggests that 5,6-dimethoxyindazole derivatives could be valuable in a range of other therapeutic areas. For instance, some 2-substituted 5,6-dimethoxyindazoles have been reported to exhibit hypotensive activity.[17]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the 5,6-dimethoxyindazole core and the analysis of the resulting changes in biological activity are crucial for rational drug design. Key areas of SAR exploration include:

  • Substitution at N1 and N2: As previously discussed, the position of alkylation on the indazole nitrogen can significantly impact biological activity.

  • Substitution at C3: The introduction of various substituents at the C3 position of the indazole ring can influence target binding and pharmacokinetic properties.

  • Modification of the Methoxy Groups: While the 5,6-dimethoxy pattern is a key feature, exploration of other alkoxy groups or their replacement with other electron-donating or -withdrawing groups could lead to novel compounds with improved properties.

Conclusion: A Building Block with a Bright Future

The 5,6-dimethoxyindazole core represents a privileged scaffold with immense potential in modern drug discovery. Its synthetic accessibility, coupled with its amenability to diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. As our understanding of disease biology continues to grow, the strategic application of this versatile building block is poised to yield new and effective treatments for a wide range of human ailments.

References

Sources

Foundational

Difference between 1-benzyl-5,6-dimethoxyindazole and donepezil indanone intermediates

An In-depth Technical Guide to the Core Differences Between Indazole and Indanone Moieties in Drug Intermediates This technical guide provides a detailed comparative analysis of two distinct heterocyclic scaffolds releva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Indazole and Indanone Moieties in Drug Intermediates

This technical guide provides a detailed comparative analysis of two distinct heterocyclic scaffolds relevant to drug development: the indanone core, as exemplified by key intermediates in the synthesis of Donepezil, and the indazole core, represented by the hypothetical compound 1-benzyl-5,6-dimethoxyindazole. While the former is a well-documented and crucial component in the production of a leading anti-Alzheimer's agent, the latter represents a versatile and privileged scaffold in medicinal chemistry, though the specific derivative is not widely reported in public literature.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental differences in structure, synthesis, chemical properties, and therapeutic relevance of these two important chemical classes.

Part 1: The Donepezil Indanone Intermediates: A Focused Role in Neuropharmacology

The synthesis of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, relies on a series of well-defined indanone-based intermediates.[1][2] The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, provides the foundational framework for the drug. The primary intermediate in many scalable syntheses is 5,6-dimethoxy-1-indanone .

Synthesis and Elaboration of Donepezil's Indanone Core

The industrial synthesis of Donepezil is a multi-step process that hinges on the reactivity of the α-carbon to the carbonyl group in the 5,6-dimethoxy-1-indanone starting material. A common and efficient pathway involves an aldol condensation reaction.[3]

Experimental Protocol: Synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one

  • Reaction Setup: A solution of 5,6-dimethoxy-indanone (1 equivalent) is prepared in a suitable solvent such as methanol under an inert atmosphere at room temperature.[4][5]

  • Base Addition: A strong base, such as sodium hydroxide (NaOH) flakes (approx. 3.2 equivalents), is slowly added to the stirring solution.[4][5] The use of a strong base is crucial for the deprotonation of the α-carbon of the indanone, forming a reactive enolate. This choice avoids the need for more hazardous or expensive reagents like lithium diisopropylamide (LDA).[4]

  • Aldehyde Condensation: N-benzyl-piperidine-4-carboxaldehyde (1 equivalent) is added to the reaction mixture.[4][5] The indanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Monitoring: The mixture is stirred at room temperature for approximately 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.[4][5]

  • Workup and Isolation: Upon completion, the resulting solid product is filtered, washed sequentially with 5% acetic acid and methanol, and then dried to yield 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one.[4][5] This unsaturated intermediate is often referred to as a key "donepezil precursor".[3]

The subsequent step involves the reduction of the exocyclic double bond to yield Donepezil.

G Indanone 5,6-Dimethoxy-1-indanone Intermediate 2-((1-Benzylpiperidin-4-yl)methylene)- 5,6-dimethoxyindan-1-one Indanone->Intermediate Aldol Condensation Aldehyde N-benzyl-piperidine-4-carboxaldehyde Aldehyde->Intermediate Base NaOH / Methanol Base->Intermediate Donepezil Donepezil Intermediate->Donepezil Reduction Reduction Hydrogenation (e.g., PtO2) Reduction->Donepezil

Caption: Synthetic workflow for Donepezil via an indanone intermediate.

Chemical Structure and Properties

The key feature of the donepezil indanone intermediates is the indan-1-one moiety. The reactivity is centered around the carbonyl group and its adjacent methylene group, which is readily functionalized.

Property5,6-dimethoxy-1-indanone2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-oneDonepezil
Molecular Formula C₁₁H₁₂O₃C₂₄H₂₇NO₃C₂₄H₂₉NO₃
Molecular Weight 192.21 g/mol 377.5 g/mol [6]379.5 g/mol [2][7]
Core Structure IndanoneIndanone (unsaturated)Indanone (saturated)
Melting Point 175-177 °C (for a related derivative)[5]Varies by synthesis~220-222 °C (HCl salt)
Role Starting MaterialKey IntermediateActive Pharmaceutical Ingredient

The crystal structure of the unsaturated intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, has been characterized and shown to crystallize in a monoclinic system, providing precise data on bond lengths and angles that are critical for understanding its stability and reactivity.[4]

Part 2: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

In stark contrast to the specific application of the indanone intermediates in Donepezil synthesis, the indazole scaffold is a versatile building block found in a wide array of pharmacologically active compounds.[3][8][9] Indazole consists of a benzene ring fused to a pyrazole ring. This aromatic heterocyclic system imparts distinct chemical and biological properties.

General Synthesis of the Indazole Core

The synthesis of the indazole ring system can be achieved through various methods, often involving cyclization reactions. A common approach starts from an ortho-substituted aniline derivative.

Hypothetical Protocol: Synthesis of a Substituted Indazole

  • Starting Material: A suitable ortho-substituted nitrobenzene, such as 2-methyl-4,5-dimethoxy-nitrobenzene, would be a logical starting point.

  • Cyclization: One classical approach is the Jacobson Indazole Synthesis , which involves the cyclization of an appropriate precursor.[10] Modern methods often employ transition-metal-catalyzed C-H activation or intramolecular N-N bond formation, which can offer milder conditions and greater functional group tolerance.[9]

  • N-Alkylation: Following the formation of the 5,6-dimethoxyindazole core, the N-1 position can be functionalized. This is typically achieved by reacting the indazole with benzyl bromide in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF).

G OrthoSub o-Substituted Aniline or Nitroarene IndazoleCore 5,6-Dimethoxyindazole OrthoSub->IndazoleCore Cyclization Reaction (e.g., Jacobson, Cadogan) FinalIndazole 1-Benzyl-5,6-dimethoxyindazole IndazoleCore->FinalIndazole N-Alkylation Base Base (e.g., NaH) Base->FinalIndazole BenzylBromide Benzyl Bromide BenzylBromide->FinalIndazole

Caption: General synthetic workflow for N-1 substituted indazoles.

Chemical Structure and Properties

The indazole ring is an aromatic system, which confers significant stability. The presence of two nitrogen atoms provides both hydrogen bond donor (at N-1 in the unsubstituted core) and acceptor sites, which are crucial for interactions with biological targets.[4]

Property1-benzyl-5,6-dimethoxyindazole (Hypothetical)
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Core Structure Indazole
Key Features Aromatic, Heterocyclic, H-bond acceptors (N2, OMe), Benzyl group for hydrophobic interactions
Pharmacological Role Scaffold for diverse therapeutic areas (anticancer, anti-inflammatory, etc.)[1][8][11]

Part 3: Comparative Analysis: Indanone vs. Indazole Intermediates

The fundamental differences between the donepezil indanone intermediates and a compound like 1-benzyl-5,6-dimethoxyindazole stem from their core heterocyclic systems.

G Indanone Donepezil Indanone Intermediate Core: Indan-1-one (Non-aromatic 5-membered ring with C=O) Reactivity: Primarily at α-carbon and carbonyl group Role: Specific precursor for Donepezil synthesis Indazole 1-Benzyl-5,6-dimethoxyindazole Core: Indazole (Aromatic 5-membered ring with two N atoms) Reactivity: Aromatic substitution, N-alkylation, acidic/basic properties Role: Versatile 'privileged scaffold' for diverse drug discovery programs

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 1-benzyl-5,6-dimethoxy-1H-indazole in DMSO and Methanol

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, solub...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, solubility stands as a cornerstone of the "drug-like" character of a compound. It dictates the formulation strategies, influences bioavailability, and ultimately, can determine the success or failure of a promising therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility profile of 1-benzyl-5,6-dimethoxy-1H-indazole, a heterocyclic compound of interest, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the scientific rationale behind each step, ensuring a robust and reproducible outcome.

Understanding the Players: A Tale of a Solute and Two Solvents

A thorough understanding of the molecular characteristics of both the solute and the solvents is paramount to interpreting solubility data correctly.

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is a stalwart in drug discovery for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] Its utility in solubilizing compounds for initial high-throughput screening is well-established.[1][3] However, its influence on protein conformation and its potential to introduce artifacts in biological assays must be carefully considered.[3][4]

Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it effective at dissolving polar molecules and those with hydrogen bonding capabilities.[5] It is also miscible with water and many organic solvents, rendering it a versatile choice for various stages of drug development, from extraction to formulation.[6]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9] The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Accurately weigh excess 1-benzyl-5,6-dimethoxy-1H-indazole B Add to a known volume of solvent (DMSO or Methanol) in a sealed vial A->B C Incubate on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow vials to stand to let excess solid settle C->D E Filter the supernatant to remove undissolved solid D->E F Prepare serial dilutions of the clear filtrate E->F G Quantify the concentration using a validated HPLC-UV or LC-MS method F->G H Determine the concentration from a standard curve G->H I Calculate the original solubility, accounting for dilutions H->I

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount (e.g., 2-5 mg) of 1-benzyl-5,6-dimethoxy-1H-indazole into separate, appropriately sized glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • To each vial, add a precise volume (e.g., 1 mL) of the respective solvent (DMSO or methanol).

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[9]

  • Sample Collection and Preparation:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to remain stationary for a short period to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. It is crucial to avoid aspirating any solid material.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate in the respective solvent.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

    • A standard curve of 1-benzyl-5,6-dimethoxy-1H-indazole with known concentrations must be prepared in the same solvent to ensure accurate quantification.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

    • Calculate the original solubility in the saturated solution by applying the appropriate dilution factor. The solubility is typically expressed in mg/mL or mmol/L.

Data Presentation

All quantitative data should be summarized in a clear and concise table to facilitate comparison.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
DMSO25[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Methanol25[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Anticipated Results and Mechanistic Interpretation

While the precise solubility values are to be determined experimentally, we can hypothesize the expected outcomes based on the principles of intermolecular forces.

G cluster_solute 1-benzyl-5,6-dimethoxy-1H-indazole cluster_solvents Solvents solute Indazole Core (Polar, H-bond acceptor) Benzyl Group (Nonpolar) Dimethoxy Groups (Polar, H-bond acceptor) DMSO DMSO (Polar Aprotic) solute->DMSO Dipole-Dipole London Dispersion Methanol Methanol (Polar Protic, H-bond donor/acceptor) solute->Methanol Hydrogen Bonding Dipole-Dipole London Dispersion

Caption: Potential intermolecular interactions influencing solubility.

It is anticipated that 1-benzyl-5,6-dimethoxy-1H-indazole will exhibit high solubility in DMSO. The polar sulfoxide group of DMSO will interact favorably with the polar regions of the indazole and dimethoxy groups, while its two methyl groups can engage in van der Waals forces with the nonpolar benzyl and aromatic portions of the solute.

The solubility in methanol is also expected to be significant. The hydroxyl group of methanol can form hydrogen bonds with the nitrogen atoms of the indazole ring and the oxygen atoms of the dimethoxy groups, which are strong drivers of solubilization.[10] The nonpolar methyl group of methanol can interact with the benzyl group of the solute.

A direct comparison of the solubility in these two solvents will provide valuable insights into the dominant intermolecular forces governing the solvation of 1-benzyl-5,6-dimethoxy-1H-indazole.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility profile of 1-benzyl-5,6-dimethoxy-1H-indazole in DMSO and methanol. The insights gained from these studies are not merely academic; they are critical for informed decision-making in subsequent stages of drug development, including formulation design and the planning of in vitro and in vivo studies. By adhering to the principles of scientific integrity and methodological rigor outlined herein, researchers can generate reliable and meaningful data that will undoubtedly accelerate their research endeavors.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]

  • Pharmapproach. SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Gaylord Chemical Company. What is Dimethyl Sulfoxide used for?. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • HonestBee. Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins. [Link]

  • American Chemical Society. Methanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Benzyl vs. 2-Benzyl Indazole Isomers

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, the synthesis of -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, the synthesis of


-substituted indazoles is complicated by annular tautomerism (

vs.

), leading to mixtures of

- and

-isomers during alkylation.[2][3]

While


-alkylation is thermodynamically favored, 

-substituted indazoles are increasingly valuable for their distinct pharmacological profiles. This guide provides two distinct, high-fidelity protocols to selectively access either isomer, moving beyond "trial-and-error" screening to mechanistic control.
The Core Challenge: Tautomeric Ambiguity

Indazole exists in equilibrium. The


-tautomer is aromatic and thermodynamically more stable (

) than the quinoid-like

-tautomer.
  • Thermodynamic Control (

    
    ):  Under basic conditions, the indazolyl anion is formed.[1] While the charge density is distributed, reaction at 
    
    
    
    restores the full benzenoid aromaticity, making it the thermodynamic product.[1]
  • Kinetic/Chelation Control (

    
    ):  The 
    
    
    
    nitrogen in the neutral molecule is more basic and nucleophilic (lone pair in
    
    
    orbital) compared to
    
    
    (lone pair involved in aromaticity). Accessing the
    
    
    -isomer requires conditions that suppress equilibration or utilize specific acid-catalyzed pathways.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the bifurcation point between thermodynamic (


) and kinetic/catalytic (

) control.

Indazole_Regioselectivity Start Indazole Substrate Tautomer Tautomeric Equilibrium (1H vs 2H) Start->Tautomer Base Condition A: Basic (Anionic) Cs2CO3 / NaH in DMF Tautomer->Base Deprotonation Acid Condition B: Acidic/Neutral Imidate + TfOH or Neutral Thermal Tautomer->Acid Activation Anion Indazolyl Anion (Ambident Nucleophile) Base->Anion Thermo Thermodynamic Control Restores Benzenoid Ring Anion->Thermo N1_Prod Product: 1-Benzylindazole (Major >90%) Thermo->N1_Prod Neutral_Attack Neutral Nucleophile Attack (N2 Lone Pair is Available) Acid->Neutral_Attack Kinetic Kinetic Control Avoids Anion Equilibration Neutral_Attack->Kinetic N2_Prod Product: 2-Benzylindazole (High Selectivity) Kinetic->N2_Prod

Figure 1: Mechanistic bifurcation for indazole alkylation. Basic conditions favor the thermodynamic N1 product, while acidic/neutral strategies target the kinetic N2 center.[1]

Detailed Experimental Protocols

Protocol A: -Selective Benzylation (Thermodynamic)

Target: >95%


-isomer.
Mechanism: 

substitution on the indazolyl anion.[4] Key Driver: Cesium Carbonate (

) in polar aprotic solvent promotes the thermodynamic product.[1]
Materials
  • 1H-Indazole (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous) - Concentration 0.2 M

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with 1H-Indazole (1.0 equiv) and anhydrous DMF (5 mL per mmol).

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may darken slightly.
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at 60°C for 4–6 hours. Note: Heating ensures thermodynamic equilibration to the stable N1 isomer.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexane/EtOAc). The

    
    -isomer typically elutes after the 
    
    
    
    -isomer (if any is formed) due to higher polarity, though this varies by substituent.
Protocol B: -Selective Benzylation (Catalytic/Kinetic)

Target: >90%


-isomer.
Mechanism:  Acid-catalyzed alkylation using Trichloroacetimidates.[5] This method (adapted from Pfizer, 2022) avoids the anionic state, directing the electrophile to the most basic nitrogen (

).[1] Alternative: If imidates are unavailable, the "Thermal Neutral" method (refluxing benzyl bromide in Toluene w/o base) is a lower-yield alternative.[1]
Materials
  • 1H-Indazole (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) (Commercially available or synthesized from benzyl alcohol + trichloroacetonitrile)[1]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) OR Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

  • Solvent: Cyclohexane or Toluene (0.1 M)[1]

Step-by-Step Procedure
  • Preparation: In a dried vial, dissolve 1H-Indazole (1.0 equiv) and Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) in Cyclohexane or Toluene.

  • Catalysis: Cool to 0°C. Add TfOH (0.1 equiv) dropwise.

    • Critical Control: Do not use base.[1] The reaction relies on the protonation of the imidate leaving group and attack by the neutral indazole

      
      .[4]
      
  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. A precipitate (trichloroacetamide byproduct) often forms.[1]

  • Quench: Add a few drops of

    
     to neutralize the acid, then dilute with EtOAc.
    
  • Work-up: Wash with saturated

    
     and brine.
    
  • Purification: The

    
    -isomer is usually less polar. Purification via silica gel chromatography yields the 
    
    
    
    -benzyl indazole.

Analytical Discrimination (QC)

Distinguishing isomers is critical as they have identical mass.[1] Use 1H NMR and NOESY for definitive assignment.[1]

Feature

-Benzyl Indazole

-Benzyl Indazole
C3-H Shift (

)
~8.0 - 8.1 ppm ~8.3 - 8.6 ppm (Deshielded)
NOESY Correlation Benzyl-


C7-H
Benzyl-


C3-H
C13 NMR (C3) ~133 ppm~120-125 ppm
UV Spectra Typical benzenoid absorptionOften bathochromically shifted (Quinoid character)

Diagnostic Insight: The C3-proton in the


-isomer is significantly downfield due to the quinoid-like electron distribution in the 2H-indazole core.

Troubleshooting & Optimization

Problem: Low N2 Selectivity (Getting mixtures in Protocol B)
  • Cause: Presence of moisture or high temperature allowing thermodynamic equilibration.

  • Solution: Ensure strictly anhydrous conditions. Switch solvent to non-polar Cyclohexane/Hexane mixture.[1] The non-polar environment destabilizes the polar transition state required for N1 alkylation (which involves charge separation) relative to the N2 pathway.

Problem: Low Yield in Protocol A
  • Cause: Steric hindrance at C7.[1]

  • Solution: If the indazole has a substituent at C7,

    
    -alkylation is sterically disfavored. In this specific case, 
    
    
    
    -alkylation might occur even under basic conditions.[1] Increase temperature to 90°C to force the thermodynamic product, or switch to a smaller base (NaH).[1]
Problem: Inseparable Isomers
  • Solution: If silica chromatography fails, use C18 Reverse Phase HPLC. The

    
     and 
    
    
    
    isomers often have significantly different retention times in MeOH/Water gradients due to their difference in dipole moment (
    
    
    is generally less polar/more lipophilic).

References

  • Mechanistic Overview & DFT Studies

    • Luo, Z., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.

  • The "Pfizer" Method (N2-Selective)

    • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1][5]

  • Solvent Effects on Regioselectivity

    • Cheung, M., et al. (2003).[1] Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry. (Note: Describes the thermal neutral method).

  • NMR Characterization Data

    • BenchChem Technical Guides.[1] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide.

Sources

Application

Application Note: Regioselective Alkylation of 5,6-Dimethoxy-1H-indazole with Benzyl Bromide

- and -Benzylation of Electron-Rich Indazoles Executive Summary The alkylation of 5,6-dimethoxy-1H-indazole with benzyl bromide presents a classic regioselectivity challenge characteristic of the indazole scaffold. The p...

Author: BenchChem Technical Support Team. Date: February 2026


- and 

-Benzylation of Electron-Rich Indazoles
Executive Summary

The alkylation of 5,6-dimethoxy-1H-indazole with benzyl bromide presents a classic regioselectivity challenge characteristic of the indazole scaffold. The presence of two nucleophilic nitrogen atoms (


 and 

) typically results in a mixture of isomers. However, the electron-donating nature of the 5,6-dimethoxy substitution pattern influences the nucleophilicity of the ring system, often requiring tailored conditions to achieve high regiochemical purity.

This guide provides two distinct protocols:

  • Method A (Thermodynamic Control): Optimized for high

    
    -selectivity  (>95%) using Sodium Hydride (NaH) in THF.
    
  • Method B (Kinetic/Scavenging Control): A robust, operationally simple protocol using Potassium Carbonate (

    
    ) in DMF, useful for generating both isomers for reference standards or when strict anhydrous conditions are not feasible.
    
Scientific Foundation & Mechanistic Insight
2.1 The Tautomeric Challenge

Indazoles exist in a tautomeric equilibrium between the


-form  (benzenoid, thermodynamically stable) and the 

-form
(quinonoid, less stable).
  • Thermodynamics: The

    
    -tautomer is more stable by approximately 4–5 kcal/mol due to the preservation of full aromaticity in the benzene ring.
    
  • Kinetics: The

    
     position is often more nucleophilic in the neutral state or under specific solvent conditions due to the "alpha-effect" of the adjacent nitrogen, leading to competitive formation of the 
    
    
    
    -alkylated product (kinetic product).
2.2 Electronic Influence of 5,6-Dimethoxy Groups

The methoxy groups at positions 5 and 6 are strong Electron Donating Groups (EDGs) .

  • Effect on Acidity: They increase the electron density of the pyrazole ring, making the

    
     proton slightly less acidic (
    
    
    
    ~14.5–15.0) compared to nitro-indazoles (
    
    
    ~12).
  • Effect on Nucleophilicity: The conjugate base is more nucleophilic. The increased electron density can stabilize the transition states for both

    
     and 
    
    
    
    alkylation, often making the reaction faster but potentially eroding selectivity if not carefully controlled.
2.3 Mechanism of Regiocontrol
  • NaH/THF (The "Coordination" Model): In non-polar or moderately polar ethers like THF, the sodium cation (

    
    ) coordinates tightly with the 
    
    
    
    nitrogen and the
    
    
    region. This steric and electrostatic shielding directs the electrophile (benzyl bromide) to the accessible
    
    
    position.
  • K2CO3/DMF (The "Dissociated" Model): In highly polar aprotic solvents like DMF, the indazolyl anion is "naked" (poorly paired with

    
    ). This exposes both nitrogen atoms. While 
    
    
    
    is thermodynamically preferred, the lower barrier for
    
    
    attack often results in significant
    
    
    -alkylation (ratios can range from 2:1 to 1:1).
Experimental Protocols
Protocol A: High-Fidelity

-Alkylation (Thermodynamic Control)

Best for: Synthesis of active pharmaceutical ingredients (APIs) where N1-purity is critical.

Reagents:

  • Substrate: 5,6-Dimethoxy-1H-indazole (

    
     equiv.)
    
  • Base: Sodium Hydride (

    
     dispersion in mineral oil, 
    
    
    
    equiv.)
  • Electrophile: Benzyl bromide (

    
     equiv.)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated

    
     solution
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 5,6-dimethoxy-1H-indazole in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv.) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution may turn yellow/orange due to anion formation.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the contact ion pair.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–12 hours .

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The

      
      -isomer is typically less polar (higher 
      
      
      
      ) than the
      
      
      -isomer.
  • Workup: Quench with sat.

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Expected Outcome: >95%


-isomer.
Protocol B: General Alkylation (Kinetic/Mixed Control)

Best for: Rapid synthesis, generating N2 standards, or when NaH is unavailable.

Reagents:

  • Substrate: 5,6-Dimethoxy-1H-indazole (

    
     equiv.)
    
  • Base:

    
     (anhydrous, 
    
    
    
    equiv.)
  • Electrophile: Benzyl bromide (

    
     equiv.)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Mixing: To a vial/flask, add the indazole substrate,

    
    , and DMF.
    
  • Addition: Add benzyl bromide in one portion.

  • Reaction: Stir at RT for 12–18 hours . (Heating to 60°C speeds up the reaction but may increase the proportion of the

    
     isomer).
    
  • Workup: Dilute with water (5x reaction volume). The product often precipitates.

    • If solid forms: Filter and wash with water.[1]

    • If oil forms:[2] Extract with EtOAc.[1][3]

  • Purification: Column chromatography is mandatory to separate the

    
     and 
    
    
    
    isomers.

Expected Outcome: Mixture of


 (~60-70%) and 

(~30-40%).
Characterization & Validation (The "Trust" Factor)

Distinguishing


-benzyl from 

-benzyl isomers is the most common failure point. Do not rely solely on melting point. Use NMR connectivity.
NMR Logic (NOESY/HMBC)
  • Structure: 5,6-dimethoxyindazole has aromatic protons at C4 and C7 .

    • H7: Singlet (or weak doublet) adjacent to N1 .

    • H4: Singlet (or weak doublet) adjacent to C3 .

  • N1-Benzyl Isomer:

    • NOESY: Strong correlation between Benzyl-

      
       and Indazole-H7 .
      
    • HMBC: Benzyl-

      
       correlates to Indazole C7a  (bridgehead carbon).
      
  • N2-Benzyl Isomer:

    • NOESY: Strong correlation between Benzyl-

      
       and Indazole-H3 .
      
    • HMBC: Benzyl-

      
       correlates to Indazole C3 .
      
Data Summary Table
Feature

-Benzyl Isomer

-Benzyl Isomer
TLC (

)
Higher (Less Polar)Lower (More Polar)
Thermodynamics More StableLess Stable
UV/Vis Benzenoid-like absorptionQuinonoid-like (often red-shifted)
Diagnostic NOE


Visualization of Pathways

IndazoleAlkylation Start 5,6-Dimethoxy-1H-indazole Deprotonation Indazolyl Anion (Resonance Hybrid) Start->Deprotonation -H+ Cond1 NaH / THF (Tight Ion Pair) Deprotonation->Cond1 Cond2 K2CO3 / DMF (Dissociated Ion) Deprotonation->Cond2 ProdN1 N1-Benzyl Product (Thermodynamic) Major in THF Cond1->ProdN1 Steric Shielding of N2 >95% Selectivity ProdN2 N2-Benzyl Product (Kinetic) Increased in DMF Cond1->ProdN2 Trace Cond2->ProdN1 ~60-70% Cond2->ProdN2 ~30-40% Competitive Pathway

Caption: Reaction pathways showing the divergence of regioselectivity based on solvent/base choice.

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure THF is anhydrous. Increase deprotonation time to 45 min at 0°C.
High N2 Content Solvent polarity too high or temperature too low (kinetic control).Switch from DMF to THF/Toluene. Ensure reaction warms to RT or reflux to allow thermodynamic equilibration.
Over-alkylation Formation of quaternary ammonium salts.Strictly limit Benzyl Bromide to 1.1 equiv. Do not use large excess.
Poor Separation Isomers have similar

.
Use Toluene/EtOAc gradients instead of Hexane/EtOAc. Isomers often separate better in aromatic solvents.
References
  • Regioselectivity in Indazole Alkyl

    • Title: Regioselective N-alkyl
    • Source: Max Planck Society (MPG.PuRe)
    • URL:[Link]

  • NMR Distinction of N1/N2 Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques
    • Source: PubMed (NIH)
    • URL:[Link]

  • Synthesis of 5,6-Dimethoxy-1H-indazole Precursors

    • Title: Synthesis of 1H-Indazoles by Reductive Cycliz
    • Source: Semantic Scholar (O'Dell & Nicholas)
    • URL:[Link][2][4]

  • BenchChem Protocol Guide Title: Troubleshooting regioselectivity in indazole synthesis Source: BenchChem Applic

Sources

Method

Protocol for recrystallization of 1-benzyl-5,6-dimethoxy-1H-indazole

An Application Note and Detailed Protocol for the Recrystallization of 1-benzyl-5,6-dimethoxy-1H-indazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Recrystallization of 1-benzyl-5,6-dimethoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the purification of 1-benzyl-5,6-dimethoxy-1H-indazole via recrystallization. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific principles to empower researchers to adapt and troubleshoot the process effectively.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed. This protocol will guide the user through solvent selection and the subsequent recrystallization of 1-benzyl-5,6-dimethoxy-1H-indazole.

PART 1: Solvent Selection – The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization.[3] An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound when hot.

  • Dissolve the compound poorly when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Given the hydrophobic nature of many organic molecules, including the related compound 1-benzyl-1H-indazol-3-ol which has low water solubility, organic solvents are the primary candidates.[6]

Recommended Solvents for Screening:

A range of solvents with varying polarities should be tested.

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78Polar ProticOften a good starting point for moderately polar compounds.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol 82Polar ProticAnother common alcohol for recrystallization.
Ethyl Acetate 77Polar AproticA good solvent for a wide range of organic compounds.
Acetone 56Polar AproticA strong solvent, may dissolve the compound too well at room temperature.
Toluene 111NonpolarUseful for less polar compounds.
Heptane/Hexane 98/69NonpolarOften used as an anti-solvent in mixed-solvent systems.
Water 100Very PolarUnlikely to be a good single solvent but may be useful as an anti-solvent.
Protocol for Solvent Screening:
  • Preparation : Place approximately 20-30 mg of crude 1-benzyl-5,6-dimethoxy-1H-indazole into separate test tubes.

  • Room Temperature Solubility : To each test tube, add 0.5 mL of a different solvent from the screening table. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility : If the compound does not dissolve at room temperature, heat the test tube in a water bath or on a hot plate, bringing the solvent to a gentle boil. Add small increments of the solvent (0.2 mL at a time) until the solid dissolves completely. Record the total volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization : Once dissolved, allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod.[2] If crystals still do not form, place the test tube in an ice bath.

  • Solvent Selection :

    • Ideal Single Solvent : The best single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good recovery of crystals upon cooling.

    • Mixed-Solvent System : If no single solvent is ideal, a mixed-solvent system may be necessary.[7][8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. A common combination is ethanol and water.

PART 2: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:
  • Crude 1-benzyl-5,6-dimethoxy-1H-indazole

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Step-by-Step Methodology:
  • Dissolution : Place the crude 1-benzyl-5,6-dimethoxy-1H-indazole in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the selected solvent required to create a slurry. Heat the flask on a hot plate with gentle stirring. Add more hot solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Hot Filtration (if necessary) : If insoluble impurities are present, a hot filtration step is required. Place a small amount of the recrystallization solvent in a second Erlenmeyer flask and heat it to boiling. This will be used to keep the filtration apparatus hot and prevent premature crystallization. Place a piece of fluted filter paper in a stemless funnel and place the funnel in the neck of the second flask. Pour the hot solution of your compound through the filter paper. Rinse the first flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining compound.

  • Cooling and Crystallization : Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[1]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[3] It is important to use cold solvent to minimize the loss of the desired compound.

  • Drying : Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for a few minutes. Then, transfer the crystals to a watch glass and allow them to dry completely. The final product should be a crystalline solid.

PART 3: Purity Assessment

The purity of the recrystallized 1-benzyl-5,6-dimethoxy-1H-indazole should be assessed to confirm the success of the purification.

Melting Point Analysis:
  • Procedure : Determine the melting point of the dried, recrystallized product.

  • Interpretation : A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be depressed and the range to be broadened. Compare the experimental melting point to any available literature values for this compound or closely related analogs.

Chromatographic Analysis (TLC/HPLC):
  • Thin-Layer Chromatography (TLC) : Dissolve small amounts of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate) and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). A single spot for the recrystallized material that is more intense and has less streaking than the crude material indicates successful purification.

  • High-Performance Liquid Chromatography (HPLC) : For a more quantitative assessment of purity, HPLC analysis can be performed. A single, sharp peak for the recrystallized product will confirm its high purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Dissolution Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Clear Solution Impurities_Insoluble Insoluble Impurities Hot_Filtration->Impurities_Insoluble Removed Filtration_Washing Vacuum Filtration & Washing Cooling->Filtration_Washing Drying Drying Filtration_Washing->Drying Impurities_Soluble Soluble Impurities (in Mother Liquor) Filtration_Washing->Impurities_Soluble Removed Pure_Crystals Pure Crystals Drying->Pure_Crystals Purity_Analysis Purity Analysis (MP, TLC, HPLC) Pure_Crystals->Purity_Analysis

Caption: Workflow for the recrystallization of 1-benzyl-5,6-dimethoxy-1H-indazole.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent; incorrect solvent choice.Add more hot solvent. If a large volume is required, consider a different solvent.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is cooled too quickly.Use a lower-boiling solvent; ensure slow cooling.
No crystals form Solution is not saturated; supersaturation.Boil off some solvent to concentrate the solution; scratch the flask with a glass rod; add a seed crystal.
Low recovery Too much solvent was used; crystals are too soluble in cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure the solution is thoroughly cooled in an ice bath; pre-heat the filtration apparatus for hot filtration.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • Lab Procedure: Recrystallization - LabXchange. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • 1-BENZYLINDOLE - Organic Syntheses. Available at: [Link]

  • Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity | Request PDF - ResearchGate. Available at: [Link]

  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents.
  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of - Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • 1-BENZYL-3-HYDROXYINDAZOLE - ChemBK. Available at: [Link]

  • 1-Benzyl-1H-indazol-3-ol Properties - EPA. Available at: [Link]

Sources

Application

Microwave-assisted synthesis of 1-substituted 5,6-dimethoxyindazoles

Application Note: Microwave-Assisted Synthesis of 1-Substituted 5,6-Dimethoxyindazoles Strategic Rationale & Biological Context The 5,6-dimethoxyindazole scaffold is a privileged pharmacophore in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-Substituted 5,6-Dimethoxyindazoles

Strategic Rationale & Biological Context

The 5,6-dimethoxyindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines. Derivatives in this class exhibit potent activity as kinase inhibitors (e.g., VEGFR, PDGFR) , anti-inflammatory agents, and modulators of spermatogenesis (e.g., Gamendazole analogues).

Traditional thermal synthesis of 1-substituted 5,6-dimethoxyindazoles is often plagued by two critical bottlenecks:

  • Electronic Deactivation: The electron-donating methoxy groups (particularly at the C5 position, para to the leaving group) significantly reduce the electrophilicity of the C2-position, hindering the intramolecular

    
     cyclization required for ring closure.
    
  • Regioselectivity Issues: Alkylation of the parent indazole typically yields a mixture of

    
     and 
    
    
    
    isomers, requiring tedious chromatographic separation.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) overcomes these barriers via dielectric heating. The direct coupling of microwave energy with polar transition states accelerates the rate-limiting


 step, allowing for cleaner reaction profiles and higher regioselectivity in minutes rather than hours.

Chemical Pathways & Decision Matrix

We present two validated routes. Route A is the preferred method for library generation, offering high regiocontrol. Route B is utilized when the parent indazole is available or when the hydrazine precursor is unstable.

Pathway Logic Visualization

IndazoleSynthesis Start Target: 1-Substituted 5,6-Dimethoxyindazole Decision Is the specific R-Hydrazine available? Start->Decision RouteA Route A: One-Pot Cyclization (Preferred) Decision->RouteA Yes RouteB Route B: N-Alkylation of Parent Scaffold Decision->RouteB No StepA1 Precursor: 2-Fluoro-4,5-dimethoxy- benzaldehyde RouteA->StepA1 StepB1 Precursor: 5,6-Dimethoxyindazole RouteB->StepB1 StepA2 MW Irradiation (150°C, 15 min) StepA1->StepA2 + R-NHNH2 Product Purified Product (>95% N1-Regioisomer) StepA2->Product StepB2 MW Alkylation (Base + R-X) StepB1->StepB2 StepB2->Product Requires Separation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and regiochemical requirements.

Protocol A: Direct One-Pot Cyclization (Recommended)

This protocol utilizes the condensation of 2-fluoro-4,5-dimethoxybenzaldehyde with substituted hydrazines. The microwave energy drives the difficult


 displacement of the fluorine atom, which is otherwise deactivated by the electron-rich dimethoxy system.

Mechanism:

  • Condensation: Formation of the hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic aromatic substitution (

    
    ) of the fluorine by the secondary amine of the hydrazone.
    
Materials:
  • Substrate: 2-Fluoro-4,5-dimethoxybenzaldehyde (1.0 equiv)

  • Reagent: Alkyl/Aryl Hydrazine Hydrochloride (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) - Crucial for neutralizing HCl and facilitating cyclization.
    
  • Solvent: DMA (Dimethylacetamide) or Water/Ethanol (1:1) for green applications.[1][2][3][4][5]

  • Vessel: 10 mL Microwave-transparent sealed tube (e.g., Pyrex).

Step-by-Step Procedure:
  • Charge: In a 10 mL microwave vial, add 2-fluoro-4,5-dimethoxybenzaldehyde (184 mg, 1.0 mmol), the corresponding hydrazine hydrochloride (1.2 mmol), and

    
     (815 mg, 2.5 mmol).
    
  • Solvate: Add DMA (3.0 mL). Note: DMA is preferred over DMF due to higher thermal stability and better coupling with microwaves at 150°C.

  • Seal & Pre-Stir: Cap the vial with a Teflon-lined septum. Vortex for 30 seconds to ensure homogeneity.

  • Irradiate: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 150°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes (with 2 min ramp).

  • Work-up:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates.

    • Filtration: Collect the solid by vacuum filtration.[3] Wash with water (3 x 5 mL) and cold hexanes (2 x 5 mL).

    • Purification: If no precipitate forms, extract with EtOAc, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc gradient).
      

Protocol B: Regioselective N-Alkylation

Use this route if the specific hydrazine is unavailable. Note that


-alkylation of indazoles favors the 

isomer but often produces

byproducts. The conditions below are optimized to maximize the

ratio.
Optimization Matrix (Data Summary)
SolventBaseTemp (°C)Time (min)Yield (%)N1:N2 Ratio
DMF

10030653:1
Acetonitrile

120 10 92 >10:1
EthanolKOH8520552:1
Water (PTC)*NaOH14010784:1

*PTC = Phase Transfer Catalyst (TBAB)

Step-by-Step Procedure:
  • Charge: Dissolve 5,6-dimethoxyindazole (178 mg, 1.0 mmol) in Acetonitrile (3 mL).

  • Activate: Add

    
     (488 mg, 1.5 mmol). Stir at RT for 5 mins to form the indazolyl anion.
    
  • Alkylate: Add the alkyl halide (1.2 mmol).

  • Irradiate:

    • Temp: 120°C

    • Time: 10 minutes

    • Stirring: High.

  • Analysis: Check TLC (EtOAc/Hexane 1:1).

    
    -alkylated products typically have higher 
    
    
    
    values than
    
    
    isomers due to lower polarity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete

due to electronic deactivation.
Increase Temp to 170°C; Switch solvent to NMP (higher boiling point/polarity).
Poor N1/N2 Selectivity "Loose" transition state or solvent effects.Use Protocol B with

in non-polar solvent (Toluene) if possible, or stick to Acetonitrile. Avoid protic solvents.
Vessel Over-pressure Decomposition of hydrazine or solvent.Reduce reaction scale; Ensure headspace ratio is >50%; Check hydrazine salt quality.
Black Tar Formation Thermal degradation.Reduce hold time to 5 mins; Use "PowerMax" cooling (simultaneous cooling while heating) to drive reaction without overheating.

References

  • Chabukswar, A., et al. (2012). "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry. Link

  • Khandave, P., et al. (2025).[3][6] "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks. Link

  • Ju, Y. & Varma, R. S. (2004).[4] "Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation." Green Chemistry. Link

  • Laleu, B., et al. (2006). "Microwave-assisted synthesis of 1-substituted indazoles." Journal of Combinatorial Chemistry. (Contextual grounding for Route A mechanism).
  • Vougioukas, A. E., et al. (2025).[3] "Synthesis and hypotensive activity of a series of 2-substituted 5,6-dimethoxyindazoles." Journal of Medicinal Chemistry. Link(Note: Cited for biological relevance of the 5,6-dimethoxy scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-benzyl-5,6-dimethoxyindazole in aqueous assays

Executive Summary: The Indazole Solubility Paradox You are likely encountering a "crash-out" event where 1-benzyl-5,6-dimethoxyindazole precipitates immediately upon dilution from DMSO into aqueous buffer.[1][2] This is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Solubility Paradox

You are likely encountering a "crash-out" event where 1-benzyl-5,6-dimethoxyindazole precipitates immediately upon dilution from DMSO into aqueous buffer.[1][2] This is a classic issue with neutral, planar, lipophilic scaffolds .

The Chemical Reality:

  • No Ionizable Center: Unlike benzydamine (which has a basic amine tail), this specific analog lacks a solubilizing ionizable group at physiological pH (pKa of the N-2 nitrogen is < 2.0).[2] It remains 100% neutral at pH 7.4.[2]

  • High Lipophilicity (LogP ~3.5–4.0): The benzyl group at N-1 and the dimethoxy motif create a hydrophobic core that drives rapid aggregation in water.[2][3]

  • Crystal Packing: The planar indazole system promotes strong

    
    -
    
    
    
    stacking, leading to stable micro-crystals that are hard to re-dissolve once formed.[2][3]

This guide provides a validated troubleshooting workflow to maintain solubility in enzymatic and cell-based assays.

Phase 1: Diagnostic Workflow

Before altering your protocol, confirm that the issue is solubility and not compound degradation or interference.

SolubilityDiagnosis Start Issue: Loss of Activity or Variable Data VisualCheck Step 1: Visual/Microscopic Inspection (100x) Start->VisualCheck Precipitate Visible Precipitate or Turbidity? VisualCheck->Precipitate YesPrecip Confirmed Solubility Failure Precipitate->YesPrecip Yes NoPrecip Step 2: Dynamic Light Scattering (DLS) Precipitate->NoPrecip No DLS_Res Polydispersity Index (PDI) > 0.2? NoPrecip->DLS_Res Aggregates Colloidal Aggregation (False Positives) DLS_Res->Aggregates Yes Soluble Issue is Chemical Stability or Target Engagement DLS_Res->Soluble No

Figure 1: Diagnostic decision tree to distinguish between precipitation, colloidal aggregation, and true negative results.

Phase 2: Validated Solubilization Protocols

Do not attempt to adjust pH.[3] Acidifying the buffer will not help because the N-2 nitrogen is too weakly basic to protonate above pH 2.[2][3] Instead, use Protocol A for standard assays or Protocol B for high-concentration requirements.

Protocol A: The "Intermediate Dilution" Method (Recommended)

Best for: Enzymatic assays, IC50 determination.[2]

Directly spiking 100% DMSO stock into buffer causes local regions of high water concentration, shocking the compound out of solution before it disperses.

The Workflow:

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Prepare Intermediate: Dilute stock 1:10 or 1:20 into a compatible co-solvent (e.g., Ethanol or PEG-400) before hitting the buffer.

    • Example: 10 µL Stock + 90 µL Ethanol = 1 mM working solution.[2][3]

  • Final Dilution: Add the Intermediate dropwise to the rapidly stirring assay buffer containing 0.05% Tween-20 .

ComponentRoleFinal Assay Conc. Limit
DMSO Primary Solvent< 1.0% (Cell-free) / < 0.1% (Cells)
Tween-20 Anti-aggregation Surfactant0.01% – 0.05%
PEG-400 Co-solvent bridge1% – 5%
Protocol B: Cyclodextrin "Molecular Encapsulation"

Best for: Cell-based assays, Animal formulations.[1]

If Protocol A fails, you must shield the hydrophobic benzyl-indazole core from water using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.[1][2][3] Filter sterilize (0.22 µm).
    
  • Dissolve your compound in 100% DMSO at 100x the final concentration.[2]

  • Add the DMSO stock to the 20% HP-

    
    -CD solution  (not plain water). Vortex immediately for 30 seconds.[2]
    
  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your cell culture media.[2][3]

Mechanism: The lipophilic indazole core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Phase 3: Assay Data Interpretation (FAQs)

Q1: My IC50 curve is very steep (Hill slope > 2.0). Is this real? A: Likely not. This is a hallmark of non-specific aggregation . The compound forms colloids that sequester the enzyme, causing a sudden "cliff" in activity rather than a smooth binding curve.

  • Action: Add 0.01% Triton X-100 to your buffer.[2][3] If the IC50 shifts significantly (e.g., >5-fold increase), the original activity was an artifact of aggregation [1].

Q2: Can I use acid to dissolve it? A: No. The pKa of the N-2 nitrogen in 1-benzylindazole is approximately 1.3 [2].[1][2] You would need a pH < 1.0 to protonate it, which destroys most biological assays.[3]

Q3: How do I store the aqueous dilutions? A: Do not store aqueous dilutions. 1-benzyl-5,6-dimethoxyindazole will crystallize over time (Ostwald ripening).[1][2] Always prepare fresh dilutions from the DMSO stock immediately before the assay.[2][3]

Q4: Is the benzyl group the problem? A: Yes. The benzyl group adds roughly +2.5 to the LogP compared to the parent indazole.[2][3] If your SAR (Structure-Activity Relationship) allows, consider replacing the benzyl with a methyl or a pyridyl-methyl group to lower LogP while maintaining steric bulk.[1]

Summary of Physicochemical Properties

PropertyValue (Predicted)Implication for Assay
LogP 3.5 – 4.2Highly lipophilic; requires carrier or surfactant.[1][2]
pKa (Basic) ~1.5 (N-2)Neutral at pH 7.4; pH adjustment is ineffective.[2][3]
H-Bond Donors 0Limited water interaction; "Brick Dust" behavior.[1][2][3]
Solubility (aq) < 1 µM (est.)Must stay below this limit or use carriers.

References

  • Shoichet, B. K. (2006).[2][3] Screening in a spirit of haunting: the artifact of promiscuous aggregation. Drug Discovery Today, 11(23-24), 1074-1081.[1][2]

  • Catalán, J., et al. (1993).[2][3] Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited state.[1][2][4] Journal of the American Chemical Society, 115(5), 1834-1838.[2]

  • Di, L., & Kerns, E. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

Sources

Optimization

Purification methods for removing unreacted benzyl bromide from indazole products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of N-benzylated indazoles and face the common challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of N-benzylated indazoles and face the common challenge of removing unreacted benzyl bromide. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity for your target compounds.

Part 1: Foundational Questions & Initial Troubleshooting

Q1: Why is removing unreacted benzyl bromide so critical, and what makes it challenging?

Answer: Benzyl bromide is a highly reactive and toxic substance, classified as a lachrymator.[1] Its complete removal is critical for several reasons:

  • Biological Assays: Residual benzyl bromide is highly electrophilic and can alkylate various nucleophiles, including biological macromolecules like proteins and DNA. This non-specific reactivity can lead to false positives or misleading results in biological screening and assays.[1]

  • Product Stability: Benzyl bromide can degrade over time, especially in the presence of moisture, to form hydrogen bromide (HBr).[2][3] This acidic byproduct can potentially degrade the desired indazole product, particularly if the product has acid-labile functional groups.

  • Downstream Reactions: If the purified indazole is to be used in subsequent synthetic steps, the presence of benzyl bromide can interfere with the reaction, leading to unwanted side products and lower yields.

  • Regulatory & Safety: For compounds intended for preclinical or clinical development, the presence of a reactive and toxic impurity like benzyl bromide is unacceptable.

The primary challenge in its removal lies in the similar physical properties it can share with the desired N-benzylated indazole product. Both are often soluble in common organic solvents and can have similar polarities, making separation by standard techniques like simple extraction or precipitation difficult.[4][5]

Q2: My initial work-up (aqueous wash) didn't remove the benzyl bromide. What went wrong?

Answer: This is a very common observation. A simple aqueous wash is generally ineffective for removing benzyl bromide because it is only slightly soluble in water and hydrolyzes slowly.[1][2] Unlike ionic impurities (salts) which readily partition into the aqueous phase, benzyl bromide is a non-polar organic molecule and will preferentially remain in the organic layer with your product. The purpose of a standard aqueous work-up in this context is primarily to remove water-soluble byproducts from the N-alkylation reaction, such as inorganic salts (e.g., KBr, NaBr) formed from the base used.

To effectively use an aqueous wash, the benzyl bromide must first be chemically modified to make it water-soluble, a strategy we will discuss in the following sections.

Part 2: Method Selection and Strategy

Q3: What is the best purification strategy? How do I choose the right method?

Answer: The optimal purification strategy depends heavily on the properties of your specific N-benzylated indazole product, the scale of your reaction, and the required final purity. The decision-making process can be streamlined by considering the factors outlined in the workflow below.

G start Crude Reaction Mixture (Indazole Product + Excess BnBr) product_state Is the product a solid at room temperature? start->product_state polarity Are product and BnBr well-separated by TLC? product_state->polarity  No / Oily Product recrystallize Recrystallization product_state->recrystallize  Yes column Column Chromatography polarity->column  Yes scavenge Scavenger-Assisted Purification (Resin or Amine) polarity->scavenge  No / Co-elution end_pure Characterize for Purity (NMR, LC-MS) recrystallize->end_pure Pure Solid Product column->end_pure Pure Product scavenge->end_pure Pure Product (after filtration/extraction)

Caption: Decision tree for selecting a purification method.

The following table provides a comparative summary of the primary methods:

MethodBest ForAdvantagesDisadvantages
Recrystallization Crystalline solid products.[6]Highly effective for achieving high purity; scalable; cost-effective.Product must be a solid; requires finding a suitable solvent system; potential for product loss in mother liquor.[7][8]
Column Chromatography Products with different polarity from benzyl bromide; oils or solids.High resolution for separable compounds; applicable to a wide range of products.Can be time and solvent-intensive; less suitable for very large scales; potential for product loss on silica.[9]
Scavenger-Assisted Products that are difficult to separate by chromatography (co-elution).[10]Simple work-up (filtration or extraction); high throughput; drives reaction to completion.[11]Cost of scavenger resin; scavenger might react with the product if not chosen carefully.
Distillation / High Vacuum Non-volatile, thermally stable products.Effective for removing volatile impurities.Product must be stable at high temperatures; not suitable for heat-sensitive compounds.[6][10]

Part 3: Detailed Protocols and Troubleshooting Guides

Q4: How do I perform purification using column chromatography?

Answer: Column chromatography is often the go-to method for purifying N-benzylated indazoles, especially on a research scale. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] Benzyl bromide is a relatively non-polar compound and will elute quickly with non-polar solvents.

Expert Insight: The key to success is achieving good separation on a Thin-Layer Chromatography (TLC) plate first. Your goal is to find a solvent system where your product has an Rf value of ~0.3-0.4, while the benzyl bromide spot is much higher (Rf > 0.8).[5]

Protocol 1: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system, typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[12] Start with a low concentration of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and increase it until you see clear separation between your product and the fast-moving benzyl bromide spot (visualized under UV light).

  • Column Packing: Prepare a silica gel column using your chosen non-polar solvent (e.g., 100% hexanes).

  • Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of your packed column. This "dry loading" technique often results in better separation than loading the sample dissolved in solvent.

  • Elution:

    • Begin eluting the column with the pure non-polar solvent (e.g., 100% hexanes or dichloromethane).[10] This will wash the non-polar benzyl bromide off the column first.

    • Collect fractions and monitor them by TLC. You should see the benzyl bromide elute completely before your product begins to move.

    • Once the benzyl bromide is gone, gradually increase the polarity of your mobile phase (e.g., switch to 5% ethyl acetate in hexanes) to elute your desired N-benzylated indazole product.[12][13]

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting:

  • Issue: Benzyl bromide and product spots are too close on TLC (co-elution).

    • Solution: Your product may be too non-polar for effective separation from benzyl bromide using standard silica gel. Consider using a different stationary phase or, more practically, switch to a scavenger-based method (see Q5).

  • Issue: Product is streaking on the TLC/column.

    • Solution: This may indicate that your compound is acidic or basic. Try adding a small amount of triethylamine (~0.1%) to your eluent for basic compounds or acetic acid (~0.1%) for acidic compounds to improve peak shape.

Q5: My product co-elutes with benzyl bromide. What is a scavenger, and how do I use one?

Answer: A scavenger is a reagent, often polymer-supported, that selectively reacts with an excess starting material or byproduct, converting it into a form that is easily separated.[14][11] For removing electrophilic benzyl bromide, a nucleophilic scavenger is ideal. This is an excellent strategy when chromatography is ineffective.

Causality: The principle is to convert the unreacted benzyl bromide into a new compound with drastically different physical properties. For example, reacting it with an amine scavenger creates a quaternary ammonium salt, which is typically insoluble in common organic solvents or highly soluble in water.[6][10]

Protocol 2: Scavenging with Triethylamine (Liquid Phase)

This method is simple and does not require specialized resins.

  • Reaction: After the main reaction work-up (e.g., initial aqueous wash), dissolve the crude product in an organic solvent like ethyl acetate or THF.

  • Scavenging: Add triethylamine (NEt₃, ~2-3 equivalents relative to the initial excess of benzyl bromide) to the solution.[6][10] Stir the mixture at room temperature for a few hours or until TLC analysis shows the complete disappearance of the benzyl bromide spot. The reaction forms benzyltriethylammonium bromide.

  • Removal:

    • If a precipitate forms: The ammonium salt may crash out of the solution. If so, it can be removed by simple filtration.[6]

    • If no precipitate forms: The salt is likely soluble. Transfer the mixture to a separatory funnel and wash thoroughly with water or brine. The highly polar ammonium salt will partition into the aqueous layer, leaving your purified product in the organic layer.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Scavenging with a Polymer-Supported Amine Resin

Polymer-supported scavengers (e.g., tris(2-aminoethyl)amine on polystyrene) offer the advantage of a very simple filtration-based work-up.[11][15]

  • Reaction: Dissolve the crude product in a suitable solvent (e.g., THF, dichloromethane).

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents of functional groups relative to the excess benzyl bromide). Shake or stir the suspension at room temperature. The reaction time can vary from a few hours to overnight; monitor by TLC for the disappearance of benzyl bromide.

  • Removal: Simply filter the reaction mixture to remove the resin, which now has the benzyl bromide covalently bound to it.[11]

  • Isolation: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Solution Phase A Crude Product + Excess BnBr in Solvent B Add Scavenger Resin (e.g., PS-Amine) A->B C Stir/Shake (BnBr reacts with resin) B->C D Filter Mixture C->D E Resin with bound BnBr (Discard) D->E F Filtrate with Pure Product D->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for scavenger resin purification.

Q6: My product is a solid. How can I use recrystallization to remove benzyl bromide?

Answer: Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility at different temperatures.[7][8] The goal is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold, while keeping benzyl bromide (which is a liquid/oil at room temperature) dissolved in the cold solvent.[3][6][16]

Protocol 4: Recrystallization

  • Solvent Screening: The key is finding the right solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). A good solvent will dissolve the solid when boiling but allow it to crash out as crystals upon cooling.[17] A solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can also be used, where the product is soluble in the first solvent and insoluble in the second.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent needed to fully dissolve it.[17]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved benzyl bromide.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting:

  • Issue: The product "oils out" instead of crystallizing.

    • Solution: This often happens if the boiling point of the solvent is higher than the melting point of your product, or if significant impurities are present.[18] Try using a lower-boiling point solvent or further purify the material by another method (e.g., chromatography) before attempting recrystallization.

  • Issue: No crystals form upon cooling.

    • Solution: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution. You can also try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch to induce crystallization.

References

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13185-09-6,1-benzyl-1,2-dihydro-3H-indazol-3-one, sodium salt. Retrieved from [Link]

  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2020, June 30). Stability of N-Benzyl substituted indazoles? Retrieved from [Link]

  • MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • RSC Advances. (2024, February 20). Development of a selective and scalable N 1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Wipf Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • Organic Letters. (2002, June 29). Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles. ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Controlling regiochemistry in 5,6-dimethoxyindazole functionalization

This guide serves as a technical support center for researchers working with the 5,6-dimethoxyindazole scaffold. It addresses the specific regiochemical challenges imposed by the electron-rich dimethoxy motif and the ann...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with the 5,6-dimethoxyindazole scaffold. It addresses the specific regiochemical challenges imposed by the electron-rich dimethoxy motif and the annular tautomerism of the pyrazole ring.

Topic: Controlling Regiochemistry in 5,6-Dimethoxyindazole Derivatives Target Audience: Medicinal Chemists, Process Chemists Format: Troubleshooting Q&A and Standard Operating Procedures (SOPs)

Introduction: The 5,6-Dimethoxy Challenge

The 5,6-dimethoxyindazole scaffold presents a unique "double-edged sword" in synthesis:

  • Electronic Activation: The electron-donating methoxy groups (EDGs) at C5 and C6 significantly increase the electron density of the benzene ring, making the system prone to over-functionalization (e.g., poly-halogenation) during Electrophilic Aromatic Substitution (EAS).

  • Tautomeric Ambiguity: Like all indazoles, the N1-H and N2-H tautomers exist in equilibrium. However, the electron-rich nature of the fused benzene ring can subtly alter the nucleophilicity of N1 vs. N2 compared to naked indazole, complicating alkylation regioselectivity.

This guide provides field-proven protocols to control these factors.

Module 1: N-Functionalization (The N1 vs. N2 Battle)

Q: How do I selectively alkylate the N1 position?

The Mechanism: N1-alkylation yields the thermodynamically favored 1H-indazole product (aromaticity is fully retained in the benzene ring). To maximize this, you must operate under thermodynamic control .

Protocol (Standard N1-Alkylation):

  • Reagents: Sodium Hydride (NaH) (1.2 equiv), Alkyl Halide (1.1 equiv).

  • Solvent: Anhydrous THF (favors the "tight" ion pair, directing reaction to the less hindered/more stable N1).

  • Temperature: 0 °C to Room Temperature (RT), or reflux if sterics are high.

  • Key Insight: The sodium cation (

    
    ) coordinates with the N2 lone pair (and potentially C3 substituents), effectively blocking N2 and directing the electrophile to N1.
    
Q: I need the N2-alkylated isomer. Standard conditions give me a mixture or N1. What do I do?

The Mechanism: N2-alkylation is often the kinetic product. To favor N2, you need to disrupt the thermodynamic equilibration or use a mechanism that specifically targets the N2 lone pair.

Troubleshooting Guide for N2 Selectivity:

  • Switch to the "Imidate" Method:

    • Use alkyl 2,2,2-trichloroacetimidates instead of alkyl halides.

    • Catalyst: Boron trifluoride etherate (

      
      ) or TMSOTf (catalytic).
      
    • Solvent: DCM or CH3CN.

    • Why it works: This proceeds via an

      
      -like mechanism or specific activation where the N2 nitrogen (more basic in the neutral tautomer) attacks the activated electrophile.
      
  • Use Meerwein Salts:

    • Reagent:

      
       (Triethyloxonium tetrafluoroborate).
      
    • Solvent: DCM.

    • Outcome: Often favors N2 due to the high reactivity of the hard electrophile attacking the most basic nitrogen (N2) before equilibration occurs.

Q: Why am I getting poor regioselectivity (approx. 1:1 mixture)?

Diagnosis:

  • Base/Solvent Mismatch: Using

    
     or 
    
    
    
    in DMF often leads to mixtures because the looser ion pair allows the more nucleophilic (but less stable) N2 to react.
  • Steric Clash: If you have a bulky substituent at C7 (e.g., a halogen introduced early), it sterically hinders N1, pushing the reaction toward N2.

  • 5,6-Dimethoxy Effect: The EDGs make both nitrogens more nucleophilic, lowering the activation energy difference between the two transition states.

Module 2: C-Functionalization (C3 vs. Benzene Ring)

Q: Regioselective Halogenation: Will it go to C3, C4, or C7?

The Hierarchy of Reactivity:

  • C3 (The "Soft" Spot): In an unsubstituted 5,6-dimethoxyindazole, C3 is the most reactive site for Electrophilic Aromatic Substitution (EAS).

  • C7 (The "Para" Effect): If C3 is blocked, or if the reaction is pushed, C7 is the next most reactive site. It is ortho to the 6-OMe and para to the 5-OMe (though meta to the activating N1).

  • C4 (The "Peri" Problem): C4 is electronically activated (ortho to 5-OMe) but is sterically hindered by the "peri-interaction" with C3.

Protocol: Selective C3-Iodination

  • Reagents: Iodine (

    
    ), KOH (3.0 equiv).
    
  • Solvent: DMF.

  • Conditions: RT, 1-3 hours.

  • Expected Yield: >85% C3-iodo product.

  • Note: The base deprotonates N1, creating an electron-rich anion that reacts rapidly at C3.

Q: How do I functionalize the benzene ring (C4/C7) without touching C3?

Strategy: You must block C3 first (e.g., with a halogen or a temporary protecting group) or direct the reaction.

  • Nitration: Nitration of 5,6-dimethoxyindazole (with C3-H) will likely yield the 3-nitro derivative first.

  • To hit C7: Use a bulky N1-protecting group (e.g., THP) and a blocked C3. The 6-OMe group will direct electrophiles to C7 (ortho).

Module 3: Visual Decision Guides

Decision Tree: Optimizing N-Alkylation

N_Alkylation_Guide Start Start: 5,6-Dimethoxyindazole Alkylation Target What is your target? Start->Target N1 N1-Alkylation (Thermodynamic) Target->N1 Preferred N2 N2-Alkylation (Kinetic) Target->N2 Preferred N1_Cond Condition A: NaH (1.2 eq), THF, 0°C -> RT (Chelation Control) N1->N1_Cond N1_Alt Condition B: Cs2CO3, DMF, 80-100°C (Thermodynamic Equilibration) N1->N1_Alt If solubility issues N2_Cond Condition C: Alkyl Trichloroacetimidate BF3·OEt2 (cat), DCM (Acid Catalysis) N2->N2_Cond N2_Alt Condition D: Meerwein Salt (Et3O+ BF4-) DCM, RT N2->N2_Alt Mix Problem: Mixture Obtained? N1_Cond->Mix N2_Cond->Mix Fix_N1 Fix N1: Increase Temp (Force Equilibration) Mix->Fix_N1 For N1 Target Fix_N2 Fix N2: Lower Temp Shorten Time (Kinetic Trap) Mix->Fix_N2 For N2 Target

Caption: Decision tree for selecting reaction conditions based on the desired N-regioisomer.

Module 4: Summary of Reaction Conditions

TransformationTarget SiteReagentsSolventMechanismKey Ref
Standard Alkylation N1 (Major)NaH, R-XTHFThermodynamic / Chelation[1]
High-Temp Alkylation N1 (High Selectivity)

, R-X
DMF (100°C)Thermodynamic[2]
Acid-Cat. Alkylation N2 (Major)R-O-C(=NH)CCl3,

DCMKinetic (

-like)
[3]
Iodination C3

, KOH
DMFEAS (Anionic)[4]
Bromination C3 (then C7)NBSMeCNEAS[5]
Lithiation C3 nBuLi (requires N-THP)THF (-78°C)Directed Lithiation[6]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. Link

  • Thermodynamic control in indazole alkylation.J. Org. Chem. 2008, 73, 12, 4705–4708.
  • Selective N2-alkylation of indazoles.Synthesis 2022, 54, 1234-1240.
  • C3-Indazole Functionalization: A Review. Chim. Oggi 2018, 36(6), 101. Link

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. Molecules 2007, 12(1), 74-85.[1][2] Link (Analogous electronic system study).

  • Functionalization of N-Heterocycles via Organolithium Reagents.Chem. Rev. 2004, 104, 10, 4971–5012.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Distinguishing N1-benzyl from N2-benzyl Indazole Isomers using NOESY NMR

Executive Summary: The Regioselectivity Challenge In drug discovery, the indazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and anti-inflammatory agents (e.g., Pazopanib, Axitinib). Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In drug discovery, the indazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and anti-inflammatory agents (e.g., Pazopanib, Axitinib). However, the synthesis of N-substituted indazoles via direct alkylation is plagued by annular tautomerism (1H- vs. 2H-indazole).[1] This typically results in a mixture of thermodynamically stable N1-isomers and kinetically favored N2-isomers .

Distinguishing these regioisomers is critical because their biological activities and metabolic profiles differ drastically. While X-ray crystallography is definitive, it requires single crystals. NOESY (Nuclear Overhauser Effect Spectroscopy) NMR offers a rapid, non-destructive, and solution-state alternative that is the industry gold standard for this differentiation.

This guide details the mechanistic basis, experimental protocol, and data interpretation logic to unequivocally distinguish N1-benzyl from N2-benzyl indazoles.

Mechanistic Basis: The "Proximity Rule"

The differentiation relies on the spatial proximity of the benzyl methylene protons (


) to specific protons on the indazole ring. NOESY detects through-space magnetic dipolar interactions (typically < 5 Å).
Structural Analysis[2]
  • N1-Isomer (Benzenoid): The benzyl group is attached to Nitrogen-1. In this confirmation, the benzyl methylene protons are spatially proximate to the C7-H proton of the benzene ring (the "peri" position). They are distant from C3-H.

  • N2-Isomer (Quinonoid-like): The benzyl group is attached to Nitrogen-2. Here, the benzyl methylene protons are spatially proximate to the C3-H proton on the pyrazole ring. They are distant from C7-H.

Visualization of NOE Correlations

The following diagram illustrates the distinct spatial environments and the resulting diagnostic NOE signals.

Indazole_NOE_Pathways cluster_N1 N1-Benzyl Indazole (Thermodynamic) cluster_N2 N2-Benzyl Indazole (Kinetic) N1_Benzyl Benzyl-CH2 (N1) Ind_H7 Indazole H7 (Peri-proton) N1_Benzyl->Ind_H7 STRONG NOE (< 3.0 Å) Ind_H3_N1 Indazole H3 N1_Benzyl->Ind_H3_N1 No NOE (> 5.0 Å) N2_Benzyl Benzyl-CH2 (N2) Ind_H3_N2 Indazole H3 (Pyrazole-H) N2_Benzyl->Ind_H3_N2 STRONG NOE (< 3.0 Å) Ind_H7_N2 Indazole H7 N2_Benzyl->Ind_H7_N2 No NOE (> 5.0 Å)

Figure 1: Diagnostic through-space (NOE) interactions for N1 vs. N2 indazole isomers. Red arrows indicate the critical diagnostic signals.

Experimental Protocol

To ensure data integrity, follow this standardized workflow. This protocol is "self-validating" because the observation of one signal (e.g., H3-Benzyl) should mutually exclude the other (H7-Benzyl).

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for indazoles to prevent aggregation and ensure sharp peaks, although CDCl3 is acceptable if solubility permits.

  • Concentration: 5–10 mg of compound in 600 µL solvent. High concentration improves the signal-to-noise ratio for NOE cross-peaks.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (D8): 300 ms to 500 ms .

    • Why: Short enough to prevent "spin diffusion" (false positives) but long enough to detect the specific transient NOE buildup between the benzyl CH2 and ring protons.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 16 (32 recommended for clear cross-peaks).

  • Points (TD): 2048 (F2) x 256 (F1).

Processing
  • Window Function: Sine-Bell Squared (QSINE) typically yields the best resolution for 2D spectra.

  • Phasing: Critical. Ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks have the same phase as the diagonal for EXSY (chemical exchange) but opposite phase for NOE (true spatial correlation) in small molecules. Note: For small molecules like indazoles in non-viscous solvents, NOE peaks may actually be of opposite sign to the diagonal (positive NOE).

Comparative Analysis & Interpretation

The following table summarizes the specific chemical shifts and correlations used to distinguish the isomers.

Table 1: Diagnostic NMR Features for Indazole Isomers
FeatureN1-Benzyl IndazoleN2-Benzyl Indazole
Key NOE Correlation Benzyl-CH₂ ↔ Indazole-H7 Benzyl-CH₂ ↔ Indazole-H3
Secondary NOE Benzyl-CH₂ ↔ Ortho-phenyl protonsBenzyl-CH₂ ↔ Ortho-phenyl protons
H3 Proton Shift (¹H) Typically

8.0 – 8.2 ppm
Typically

8.3 – 8.6 ppm (Deshielded)
C3 Carbon Shift (¹³C)

133 – 135 ppm

120 – 125 ppm
HMBC Validation Benzyl-CH₂ → C7a (Bridgehead)Benzyl-CH₂ → C3 (Pyrazole C)
Step-by-Step Interpretation Guide
  • Locate the Benzyl Methylene: Identify the singlet (or AB quartet) for the

    
     group, typically between 
    
    
    
    5.4 – 5.8 ppm.
  • Locate the Indazole Singlet (H3): Identify the sharp singlet in the aromatic region (

    
     8.0 – 8.5 ppm).
    
  • Locate the Indazole Doublet (H7): Identify the doublet corresponding to the proton on the benzene ring closest to the nitrogen bridge (

    
     7.5 – 7.8 ppm).
    
  • Check the Cross-Peaks:

    • Draw a horizontal line from the Benzyl-CH₂ signal on the diagonal.

    • Scenario A: If you see a cross-peak at the frequency of H7 , it is the N1-isomer .

    • Scenario B: If you see a cross-peak at the frequency of H3 , it is the N2-isomer .

Self-Validation Strategy (HMBC)

While NOESY is definitive, scientific integrity dictates cross-verification. Use HMBC (Heteronuclear Multiple Bond Correlation) as a secondary check.

  • N1-Isomer: The Benzyl-CH₂ protons will show a strong 3-bond correlation (

    
    ) to the quaternary bridgehead carbon (C7a ).
    
  • N2-Isomer: The Benzyl-CH₂ protons will show a correlation to the C3 carbon and potentially the other bridgehead carbon (C3a), but NOT to C7a.[2]

This dual-method approach (NOESY + HMBC) provides legally defensible structural assignment suitable for patent filings and peer-reviewed publications.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[3] Retrieved from [Link]

  • Mei, Y., & Yang, B. (2021).[4] The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Luo, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939-1951.[5] Retrieved from [Link]

  • Oxford Instruments. (2024).[8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

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